3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde
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Overview
Description
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde is a complex organic compound that features a unique structure combining a benzoyl chloride derivative with an indolizine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of 2-methylindolizine with 4-chloro-3-nitrobenzoyl chloride under Friedel-Crafts conditions. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carboxylic acid.
Reduction: 3-(4-Chloro-3-aminobenzoyl)-2-methylindolizine-1-carbaldehyde.
Substitution: 3-(4-Substituted-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde.
Scientific Research Applications
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 3-Chloro-4-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoyl chloride
Uniqueness
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde is unique due to the presence of both the indolizine and benzoyl chloride moieties, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-10-12(9-21)14-4-2-3-7-19(14)16(10)17(22)11-5-6-13(18)15(8-11)20(23)24/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWXYLGUBRKPSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319747 |
Source
|
Record name | 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831199 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380467-45-8 |
Source
|
Record name | 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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